2-Oxiranylmethyl trifluoroacetate
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Overview
Description
2-Oxiranylmethyl trifluoroacetate is an organic compound with the molecular formula C5H5F3O3. It is a trifluoroacetate ester of an epoxide, characterized by the presence of both an oxirane (epoxide) ring and a trifluoroacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Oxiranylmethyl trifluoroacetate can be synthesized through the reaction of epichlorohydrin with trifluoroacetic acid in the presence of a base. The reaction typically involves the following steps:
Epoxidation: Epichlorohydrin is treated with a base such as sodium hydroxide to form the epoxide ring.
Esterification: The resulting epoxide is then reacted with trifluoroacetic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Oxiranylmethyl trifluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield trifluoroacetic acid and the corresponding diol.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic hydrolysis uses acids like hydrochloric acid, while basic hydrolysis employs bases such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted alcohols, amines, or thiols.
Hydrolysis: Products are trifluoroacetic acid and the corresponding diol.
Reduction: Products include primary or secondary alcohols.
Scientific Research Applications
2-Oxiranylmethyl trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Oxiranylmethyl trifluoroacetate involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The trifluoroacetate group enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetic acid: A strong acid used in organic synthesis and as a solvent.
Epichlorohydrin: A precursor to epoxides and used in the synthesis of various chemicals.
Trifluoroacetyl chloride: Used in the synthesis of trifluoroacetate esters and other fluorinated compounds.
Uniqueness
2-Oxiranylmethyl trifluoroacetate is unique due to the combination of the epoxide ring and the trifluoroacetate group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis and other applications .
Properties
CAS No. |
69161-63-3 |
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Molecular Formula |
C5H5F3O3 |
Molecular Weight |
170.09 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C5H5F3O3/c6-5(7,8)4(9)11-2-3-1-10-3/h3H,1-2H2 |
InChI Key |
QTDQEMIRASUWKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C(F)(F)F |
Origin of Product |
United States |
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